2′-Deoxyadenosine (CAS 958-09-8) is a purine deoxynucleoside composed of adenine linked via an N9-glycosidic bond to a 2′-deoxyribose sugar moiety. As a core building block of DNA, it pairs with deoxythymidine (T) in double-stranded DNA and serves as the endogenous metabolic precursor to dATP.
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
CAS No.958-09-8
Cat. No.B1664071
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Structure & Identifiers
Interactive Chemical Structure Model
2'-Deoxyadenosine (CAS 958-09-8): A Foundational DNA Nucleoside for Salvage Pathway and Prodrug Activation Research
2′-Deoxyadenosine (CAS 958-09-8) is a purine deoxynucleoside composed of adenine linked via an N9-glycosidic bond to a 2′-deoxyribose sugar moiety [1]. As a core building block of DNA, it pairs with deoxythymidine (T) in double-stranded DNA and serves as the endogenous metabolic precursor to dATP . Its pharmaceutical relevance extends to its role as the active scaffold or metabolic target for several clinically important antineoplastic and immunosuppressive purine analogs, including cladribine (2-chloro-2′-deoxyadenosine) and pentostatin (a potent adenosine deaminase inhibitor that elevates endogenous deoxyadenosine levels) [2].
Salvage pathway probe
Endogenous dATP precursor for nucleotide metabolism and enzyme studies
Prodrug scaffold comparator
Baseline reference for cladribine and pentostatin activation research
DNA reference standard
Core deoxynucleoside for DNA synthesis, repair, and analytical method validation
[1] PubChem. (2025). 2'-Deoxyadenosine (Compound Summary). National Center for Biotechnology Information. View Source
[2] Robak, T., Korycka, A., Lech-Maranda, E., & Robak, P. (2009). Current status of older and new purine nucleoside analogues in the treatment of lymphoproliferative diseases. Molecules, 14(3), 1183-1226. View Source
Why Deoxyadenosine is Not a Simple 'Adenosine Without an Oxygen': Procurement and Experimental Risks of Substitution
Despite sharing an adenine base with adenosine (CAS 58-61-7), the absence of the 2′-hydroxyl group in deoxyadenosine fundamentally alters its enzyme recognition, metabolic fate, and toxicological profile [1]. Adenosine is primarily a signaling molecule and RNA precursor, while deoxyadenosine is committed to DNA synthesis and salvage pathways. Substituting adenosine for deoxyadenosine in experimental systems can produce spurious results, as the two nucleosides enter cells via distinct transport mechanisms, exhibit markedly different phosphorylation efficiencies by key salvage kinases, and are deaminated at disparate rates by adenosine deaminase (ADA) [2][3]. Furthermore, the toxicity of deoxyadenosine is uniquely potentiated in the presence of ADA inhibitors, a phenomenon not observed with adenosine [4]. These biochemical divergences mandate the use of the correct, highly pure compound to ensure experimental reproducibility and valid interpretation of results, particularly in studies involving nucleotide metabolism, enzyme kinetics, or prodrug activation.
Enzyme recognition divergence
Adenosine kinase and ADA kinetics differ substantially; metabolic fate cannot be inferred from adenosine.
Toxicity mechanism mismatch
dATP accumulation and lymphotoxicity are uniquely potentiated by ADA inhibition; not observed with adenosine.
Signaling pathway distinction
Adenosine activates adenylate cyclase/cAMP; deoxyadenosine shows much weaker signaling, requiring separate validation.
[1] Iizasa, T., Takeuchi, F., Honda, Z., Nishida, Y., Kamatani, N., & Miyamoto, T. (1982). Differential regulation of adenosine and deoxyadenosine metabolism in human lymphocytes. Advances in Experimental Medicine and Biology, 165(Pt A), 173-180. View Source
[2] Kulkarni, J. S., & Wakade, A. R. (1996). Quantitative analysis of similarities and differences in neurotoxicities caused by adenosine and 2'-deoxyadenosine in sympathetic neurons. Journal of Neurochemistry, 67(2), 778-786. View Source
[3] Carson, D. A., Kaye, J., & Seegmiller, J. E. (1977). Lymphospecific toxicity in adenosine deaminase deficiency and purine nucleoside phosphorylase deficiency: possible role of nucleoside kinase(s). Proceedings of the National Academy of Sciences, 74(12), 5677-5681. View Source
[4] Hershfield, M. S. (1979). Apparent suicide inactivation of human lymphoblast S-adenosylhomocysteine hydrolase by 2'-deoxyadenosine and adenine arabinoside. A basis for direct toxic effects of analogs of adenosine. The Journal of Biological Chemistry, 254(1), 22-25. View Source
Quantitative Comparative Analysis: Deoxyadenosine vs. Adenosine and Other Key Purine Nucleosides
Adenosine Kinase (AK) Substrate Discrimination: >2,200-Fold Higher Km for Deoxyadenosine
Purified adenosine kinase from rat liver demonstrates a profound kinetic preference for adenosine over 2'-deoxyadenosine. This represents a fundamental biochemical distinction with significant implications for the compound's metabolic fate [1]. The enzyme preparation exhibited only minimal residual activity (approximately 1.5%) towards deoxyadenosine under optimal conditions.
AK Substrate DiscriminationHead-to-head
2,233-fold higher Km
Extremely poor adenosine kinase substrate; phosphorylation review requires alternative kinases
Km 670 μM vs 0.3 μM (adenosine), rat liver AK, pH 7.5
This data confirms that deoxyadenosine is an extremely poor substrate for adenosine kinase, dictating that its phosphorylation in vivo must occur primarily through alternative enzymes like deoxycytidine kinase (dCK) or deoxyguanosine kinase (dGK), a key consideration for metabolic tracing and prodrug design.
[1] Drabikowska, A. K., Halec, L., & Shugar, D. (1985). Purification and properties of adenosine kinase from rat liver: separation from deoxyadenosine kinase activity. Zeitschrift für Naturforschung C, 40(1-2), 34-41. View Source
Deoxycytidine Kinase (dCK) Phosphorylation Efficiency: Deoxyadenosine vs. Cladribine
The anti-leukemic prodrug cladribine (2-chloro-2'-deoxyadenosine, CdA) is a direct analog of deoxyadenosine. Their comparative phosphorylation by the critical salvage enzyme deoxycytidine kinase (dCK) reveals a significant kinetic difference that underpins cladribine's clinical utility [1]. When using UTP as the phosphate donor, human dCK exhibits a markedly higher affinity for cladribine compared to the natural substrate deoxyadenosine.
dCK Phosphorylation EfficiencyHead-to-head
19-fold higher Km vs cladribine
Supports cladribine prodrug activation comparison; deoxyadenosine serves as essential baseline
Km 19 μM vs 0.99 μM (CdA), human dCK, UTP donor
Prodrug ActivationChemotherapyEnzyme Kinetics
Evidence Dimension
Enzyme Affinity (Michaelis Constant, Km) for human deoxycytidine kinase (dCK)
Target Compound Data
Km = 19 μM (with UTP)
Comparator Or Baseline
Cladribine (CdA): Km = 0.99 μM (with UTP)
Quantified Difference
19-fold higher affinity for cladribine
Conditions
Purified recombinant human dCK, 37°C, pH 7.6, UTP as phosphate donor
Why This Matters
This quantitative difference explains why cladribine, despite being a deoxyadenosine analog, is a far more efficient substrate for its activating kinase, a property that is essential for its cytotoxic activity against lymphoid malignancies. Deoxyadenosine serves as the essential baseline comparator for evaluating the efficiency of such prodrugs.
Prodrug ActivationChemotherapyEnzyme Kinetics
[1] Johansson, M., & Karlsson, A. (1995). Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase. Biochemical Pharmacology, 50(2), 163-168. View Source
Adenosine Deaminase (ADA) Substrate Specificity: Km and Vmax Comparison
Adenosine deaminase (ADA) from human erythrocytes processes both adenosine and deoxyadenosine, but with distinct kinetic parameters [1]. While deoxyadenosine exhibits a higher binding affinity (lower Km), its catalytic turnover is significantly slower.
ADA Substrate KineticsHead-to-head
3.6-fold lower Km, 40% lower Vmax
ADA binding and turnover differ; supports accumulation-risk context under inhibition
Enzyme Kinetics (Km and relative Vmax) for human erythrocyte ADA
Target Compound Data
Km = 7 μM; Vmax = 60% (relative to adenosine)
Comparator Or Baseline
Adenosine: Km = 25 μM; Vmax = 100% (relative)
Quantified Difference
3.6-fold lower Km; 40% lower Vmax
Conditions
Partially purified human erythrocytic adenosine deaminase
Why This Matters
The combination of a lower Km and lower Vmax means that at low, physiological concentrations, deoxyadenosine is bound more tightly by ADA and could be deaminated more efficiently than adenosine. However, its slower turnover also makes it more likely to saturate the enzyme and accumulate to toxic levels, a key mechanism in ADA-deficiency diseases.
[1] Agarwal, R. P., Sagar, S. M., & Parks, R. E. (1975). Adenosine deaminase from human erythrocytes: Purification and effects of adenosine analogs. Biochemical Pharmacology, 24(6), 693-701. View Source
Metabolic Fate in Intact Cells: Deamination vs. Phosphorylation Ratio
In intact mouse thymocytes, the metabolic fate of adenosine and deoxyadenosine diverges significantly at the branch point between deamination and phosphorylation. The ratio of these competing activities determines whether the nucleoside is catabolized to inosine/hypoxanthine or anabolized to a nucleotide [1].
Deamination:Phosphorylation RatioHead-to-head
32-fold higher ratio
Deamination dominates in thymocytes; ADA inhibition predictably reroutes to dATP accumulation
Ratio 1090 vs 34 (adenosine), intact mouse thymocytes
Cellular MetabolismToxicityLymphocyte Biology
Evidence Dimension
Deamination:Phosphorylation Ratio (vd/vk) at High Substrate Concentration ([S]≈∞)
Target Compound Data
Ratio = 1090
Comparator Or Baseline
Adenosine: Ratio = 34
Quantified Difference
32-fold higher deamination ratio for deoxyadenosine
Conditions
Intact mouse thymocytes
Why This Matters
This demonstrates that in a physiologically relevant cell type, deoxyadenosine is overwhelmingly channeled towards deamination rather than nucleotide synthesis, compared to adenosine. This metabolic bottleneck explains why deoxyadenosine accumulates to toxic levels (as dATP) specifically in lymphocytes when ADA is inhibited or deficient.
Cellular MetabolismToxicityLymphocyte Biology
[1] Carson, D. A., Kaye, J., & Seegmiller, J. E. (1978). Kinetic considerations for the regulation of adenosine and deoxyadenosine metabolism in mouse and human tissues based on a thymocyte model. Biochimica et Biophysica Acta (BBA) - General Subjects, 541(1), 28-38. View Source
Neurotoxicity Mechanism: Differential Sensitivity to Kinase Inhibitors
A study in chick sympathetic neurons quantified the neurotoxic effects of adenosine and 2'-deoxyadenosine and revealed that their lethal actions depend on phosphorylation by distinct kinases [1]. The protective effect of the kinase inhibitor iodotubercidin was vastly different between the two nucleosides, providing direct evidence for divergent intracellular activation pathways.
Kinase Inhibitor ProtectionHead-to-head
36-fold more potent protection
Distinct kinase dependency for toxicity; useful for pathway dissection studies
IC50 0.83 nM vs 30 nM, iodotubercidin, chick neurons
NeurotoxicityKinase InhibitionMechanism of Action
Evidence Dimension
Protection from nucleoside-induced toxicity by iodotubercidin (IC50 for protection)
Target Compound Data
IC50 for protection against deoxyadenosine toxicity = 0.83 ± 0.4 nM
Comparator Or Baseline
IC50 for protection against adenosine toxicity = 30 ± 1.6 nM
Quantified Difference
36-fold more potent protection against deoxyadenosine toxicity
Conditions
Chick sympathetic neurons, [3H]norepinephrine uptake as toxicity index
Why This Matters
The stark difference in iodotubercidin's protective efficacy (36-fold) confirms that deoxyadenosine toxicity is critically dependent on a specific kinase (likely adenosine kinase or a related enzyme) that is far more sensitive to this inhibitor than the kinase(s) responsible for adenosine toxicity. This is crucial data for researchers designing experiments to dissect nucleoside-induced cell death pathways.
NeurotoxicityKinase InhibitionMechanism of Action
[1] Kulkarni, J. S., & Wakade, A. R. (1996). Quantitative analysis of similarities and differences in neurotoxicities caused by adenosine and 2'-deoxyadenosine in sympathetic neurons. Journal of Neurochemistry, 67(2), 778-786. View Source
Adenylate Cyclase Activation in Epidermal Tissue
In a comparative study using pig epidermis, the ability of adenosine and deoxyadenosine to stimulate the adenylate cyclase system and elevate cyclic AMP (cAMP) levels was assessed [1]. The data showed a clear and quantifiable difference in their capacity to act as signaling molecules, a function independent of their role as DNA precursors.
cAMP Signaling DifferenceHead-to-head
Much weaker cAMP response
2'-OH group critical for receptor-cyclase axis; signaling assays require adenosine
Qualitative comparison, pig epidermis
Cell SignalingcAMPDermatology Research
Evidence Dimension
Stimulation of epidermal adenylate cyclase (observed cAMP elevation)
Target Compound Data
Much weaker effect on cAMP levels
Comparator Or Baseline
Adenosine: Markedly increased cAMP levels
Quantified Difference
Qualitatively significant but quantitatively described as 'much weaker'
Conditions
Pig skin keratome slice system
Why This Matters
This provides a non-metabolic, receptor/signaling-based point of differentiation. It demonstrates that the 2'-hydroxyl group is critical for effective interaction with the adenosine receptor-adenylate cyclase axis. Researchers studying purinergic signaling in skin or other tissues must use the correct nucleoside; deoxyadenosine cannot substitute for adenosine in cAMP-dependent assays.
Cell SignalingcAMPDermatology Research
[1] Iizuka, H., Adachi, K., Halprin, K. M., & Levine, V. (1984). Effects of adenosine and 2'-deoxyadenosine on epidermal keratinocyte proliferation: its relation to cyclic AMP formation. The Journal of Investigative Dermatology, 82(6), 608-612. View Source
High-Value Experimental and Industrial Use Cases for Deoxyadenosine
Calibrator for ADA Activity Assays and Inhibitor Screening
Given its well-characterized and quantitatively distinct kinetic profile with human ADA (Km = 7 μM, Vmax = 60% of adenosine), deoxyadenosine serves as an essential secondary substrate for validating ADA activity assays and for screening the specificity of potential ADA inhibitors [1]. Its use confirms that an assay or inhibitor is not uniquely specific to adenosine, providing a more robust characterization of enzyme behavior. This is critical in drug discovery for conditions like ADA-SCID and in the development of coformycin/pentostatin analogs.
Metabolic Tracer for Deoxycytidine Kinase (dCK) and Salvage Pathway Studies
Deoxyadenosine is the natural substrate for dCK (Km = 19 μM with UTP), the enzyme responsible for activating numerous antiviral and anticancer nucleoside analogs (e.g., gemcitabine, cytarabine, lamivudine) [2]. Its use as a reference substrate is essential for characterizing dCK activity, investigating mechanisms of resistance to nucleoside analog drugs (which often involve dCK downregulation), and studying the fundamental regulation of the deoxynucleoside salvage pathway. Comparative kinetic studies against analogs like cladribine (CdA) rely on deoxyadenosine as the baseline for assessing relative phosphorylation efficiency.
Induction of dATP Accumulation in Lymphoid Cells
In the presence of a potent ADA inhibitor (e.g., pentostatin or EHNA), deoxyadenosine is efficiently phosphorylated to dATP in lymphocytes, leading to a well-defined toxicological endpoint. This is used as a model system to study the molecular mechanisms of lymphotoxicity in ADA deficiency and the mechanism of action of the chemotherapeutic agent pentostatin [3]. The high deamination:phosphorylation ratio (1090 in thymocytes) makes deoxyadenosine uniquely suited for this purpose, as its metabolism is dramatically and predictably rerouted upon ADA blockade, a property not shared by adenosine.
Reference Standard for Purity and Stability Testing of Nucleoside Analogs
As the unmodified parent scaffold for clinically important drugs like cladribine (2-CdA), clofarabine, and fludarabine, high-purity deoxyadenosine is a critical reference standard in pharmaceutical quality control [4]. It is used to establish HPLC retention times, validate LC-MS methods for detecting related impurities, and assess the stability of these more complex prodrugs under various stress conditions. Its well-defined chemical and physical properties make it an ideal comparator in analytical chemistry and formulation science.
Application
Selection Property
Validation Focus
ADA Activity Assay Calibrator
Distinct kinetic behavior vs adenosine
Enzyme characterization and inhibitor specificity assays
dCK Salvage Pathway Tracer
Natural substrate with characterized dCK affinity
Nucleoside analog prodrug activation and resistance studies
dATP Accumulation Model
High deamination:phosphorylation ratio under ADA blockade
Lymphotoxicity mechanism and pentostatin mode of action research
Analytical Reference Standard
Unmodified parent scaffold for purine analogs
HPLC/LC-MS method validation and stability testing
[1] Agarwal, R. P., Sagar, S. M., & Parks, R. E. (1975). Adenosine deaminase from human erythrocytes: Purification and effects of adenosine analogs. Biochemical Pharmacology, 24(6), 693-701. View Source
[2] Johansson, M., & Karlsson, A. (1995). Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase. Biochemical Pharmacology, 50(2), 163-168. View Source
[3] Carson, D. A., Kaye, J., & Seegmiller, J. E. (1978). Kinetic considerations for the regulation of adenosine and deoxyadenosine metabolism in mouse and human tissues based on a thymocyte model. Biochimica et Biophysica Acta (BBA) - General Subjects, 541(1), 28-38. View Source
[4] Robak, T., Korycka, A., Lech-Maranda, E., & Robak, P. (2009). Current status of older and new purine nucleoside analogues in the treatment of lymphoproliferative diseases. Molecules, 14(3), 1183-1226. View Source
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